Cas no 764724-30-3 (Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is a synthetic amino acid derivative featuring an imidazole functional group, which confers unique biochemical properties. This compound is valuable in peptide synthesis and medicinal chemistry due to its ability to mimic histidine-like structures, facilitating interactions with metal ions and biological targets. The ethyl ester group enhances solubility in organic solvents, making it suitable for coupling reactions in solid-phase peptide synthesis. Its stability under standard laboratory conditions and compatibility with common protecting groups further underscore its utility in research applications. The compound serves as a versatile intermediate for developing enzyme inhibitors, receptor modulators, and other bioactive molecules.
Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate structure
764724-30-3 structure
Product Name:Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
CAS No:764724-30-3
MF:C8H13N3O2
MW:183.207721471786
MDL:MFCD09921769
CID:4716817
PubChem ID:557664
Update Time:2025-06-09

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate
    • ETHYL (2S)-2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE
    • ETHYL 2-AMINO-3-(1H-IMIDAZOL-4-YL)PROPANOATE
    • 2-Amino-3-(3h-imidazol-4-yl)propanoic acid ethyl ester
    • MDL: MFCD09921769
    • Inchi: 1S/C8H13N3O2/c1-2-13-8(12)7(9)3-6-4-10-5-11-6/h4-5,7H,2-3,9H2,1H3,(H,10,11)
    • InChI Key: ACHWEOLUTJAHLV-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(CC1=CN=CN1)N)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 175
  • Topological Polar Surface Area: 81

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Additional information on Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate

Comprehensive Overview of Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS No. 764724-30-3)

Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate, with the CAS number 764724-30-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This ester derivative, featuring an imidazole ring, is pivotal in the synthesis of bioactive molecules. Its unique structure combines an amino acid backbone with an ethyl ester group, making it a versatile intermediate in drug discovery and peptide chemistry. Researchers are increasingly exploring its potential in enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and targeted therapy.

The compound’s imidazole moiety is particularly noteworthy, as it mimics histidine’s side chain, a critical amino acid in metalloproteinase and enzyme cofactor functions. This property has led to investigations into its role in neurotransmitter synthesis and anti-inflammatory pathways, topics frequently searched in biomedical databases. Recent studies highlight its applicability in designing small-molecule inhibitors for diseases like Alzheimer’s and diabetes, addressing growing public interest in neurodegenerative and metabolic disorder treatments.

From a synthetic perspective, Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate is synthesized via esterification and protection-deprotection strategies, common queries in organic synthesis forums. Its stability under physiological conditions makes it suitable for prodrug development, a hot topic in pharmacokinetic optimization. Analytical techniques such as HPLC and NMR are routinely employed for purity assessment, reflecting industry standards for quality control.

Environmental and green chemistry considerations are also relevant, as researchers seek solvent-free or catalytic methods to produce this compound sustainably. This aligns with global searches for eco-friendly synthesis and carbon footprint reduction in chemical manufacturing. Furthermore, its low toxicity profile (as per preliminary assays) positions it favorably for preclinical studies, another trending subject in drug development circles.

In summary, Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate (CAS 764724-30-3) bridges multiple disciplines—from medicinal chemistry to biotechnology. Its adaptability to high-throughput screening and compatibility with combinatorial chemistry platforms underscore its relevance in modern drug discovery pipelines. As the scientific community prioritizes personalized therapeutics and multi-target agents, this compound’s role is poised to expand, answering pressing questions in translational research.

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